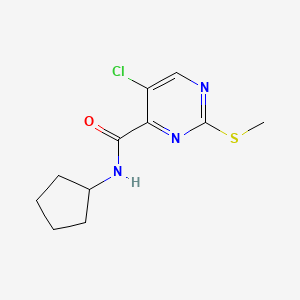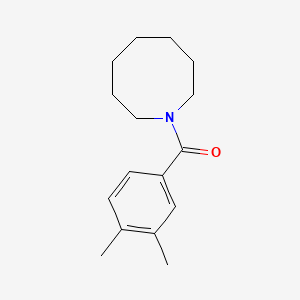![molecular formula C10H11BrN2 B5375138 6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5375138.png)
6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane
Descripción general
Descripción
6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane, also known as 4-Br-Piperidine, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound that contains a piperidine ring with a bromine atom attached to the phenyl group.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The molecular structure of compounds like 6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane has been extensively studied. For instance, Hiller et al. (1975) conducted X-ray structure analysis on a similar compound, revealing that the molecule adopts a boat conformation with the benzene ring in the exo-position (Hiller et al., 1975). This conformational detail is crucial for understanding the chemical behavior and potential applications of the compound.
Conformational Dynamics
The conformation of these bicyclic systems is a significant area of research. For example, Shustov et al. (1985) reported that certain bicyclic cis-diaziridines, including 1,5-diazabicyclo[3.1.0]hexanes, exist predominantly in the boat form, with changes in substituents leading to different conformational preferences (Shustov et al., 1985).
Electron Diffraction Studies
The molecular structure of 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane), a related compound, was investigated by Atavin et al. (2003) using gas-phase electron diffraction. This study revealed two conformations: boat for bicyclic fragments and anti relative to the exocyclic bond (Atavin et al., 2003).
Complex Synthesis with Metals
Syroeshkina et al. (2009) synthesized complexes of bicyclic diaziridines with cadmium salts, demonstrating the potential of 1,5-diazabicyclo[3.1.0]hexanes in forming complexes with metals (Syroeshkina et al., 2009). This research opens avenues for the use of these compounds in coordination chemistry and materials science.
Propellant Applications
Zhang et al. (2017) explored 1,5-Diazabicyclo[3.1.0]hexane type compounds as potential green hypergolic propellants, highlighting their promising properties for use in propulsion systems (Zhang et al., 2017).
Conformational and Bonding Properties
Vishnevskiy et al. (2015) studied the gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes. They employed the Monte Carlo method in gas electron diffraction to analyze the precision and accuracy of the refined structures, enhancing our understanding of the bonding properties of these molecules (Vishnevskiy et al., 2015).
Propiedades
IUPAC Name |
6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13(10)12/h2-5,10H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRARGGCQAHKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(N2C1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5375058.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)


![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5375086.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5375099.png)

![4-[2-(allyloxy)-3,5-dibromobenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B5375109.png)
![N-methyl-N-{2-[(2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5375117.png)
![N~1~-(4-fluoro-2-methylphenyl)-N~2~-[(pyridin-3-yloxy)acetyl]alaninamide](/img/structure/B5375121.png)
![2-chloro-4,5-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5375130.png)
![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)
![methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5375167.png)